Teprotide

Übersicht

Beschreibung

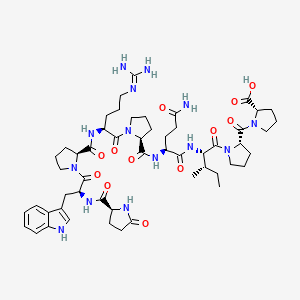

Teprotide is a nonapeptide that was originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca . It is known for its role as an angiotensin converting enzyme inhibitor, which prevents the conversion of angiotensin I to angiotensin II . This compound has been investigated for its potential as an antihypertensive agent due to its ability to lower blood pressure .

Vorbereitungsmethoden

Teprotid wurde erstmals 1970 von Ondetti et al. synthetisiert . Die Synthese beinhaltet den schrittweisen Aufbau der Peptidkette unter Verwendung standardmäßiger Peptidsynthesetechniken . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern . Industrielle Produktionsmethoden für Teprotid ähneln denen, die für andere Peptide verwendet werden, und beinhalten die Festphasen-Peptidsynthese, gefolgt von der Reinigung unter Verwendung von Techniken wie Hochleistungsflüssigkeitschromatographie .

Analyse Chemischer Reaktionen

Teprotid durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Oxidation . Häufig verwendete Reagenzien bei diesen Reaktionen sind Säuren und Basen für die Hydrolyse und Oxidationsmittel für die Oxidation . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die einzelnen Aminosäuren, aus denen die Peptidkette besteht . Zusätzlich kann Teprotid Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen .

Wissenschaftliche Forschungsanwendungen

Es wurde gezeigt, dass Teprotid den Blutdruck bei Tiermodellen wirksam senkt, und es wurde auf sein Potenzial zur Behandlung von Bluthochdruck beim Menschen untersucht . Neben seinen medizinischen Anwendungen wurde Teprotid auch in der biochemischen Forschung verwendet, um die Mechanismen der Angiotensin-Converting-Enzym-Hemmung und die Rolle von Angiotensin II bei der Blutdruckregulation zu untersuchen . Darüber hinaus wurde Teprotid als Leitverbindung für die Entwicklung anderer Angiotensin-Converting-Enzym-Hemmer wie Captopril verwendet .

Wirkmechanismus

Teprotid entfaltet seine Wirkung, indem es die Aktivität des Angiotensin-Converting-Enzyms hemmt, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist . Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht, indem es die Blutgefäße verengt . Durch die Hemmung der Bildung von Angiotensin II trägt Teprotid dazu bei, den Blutdruck zu senken und die Belastung des Herzens zu reduzieren . Die molekularen Zielstrukturen von Teprotid umfassen das aktive Zentrum des Angiotensin-Converting-Enzyms, an das es bindet und die Umwandlung von Angiotensin I zu Angiotensin II verhindert .

Wirkmechanismus

Teprotide exerts its effects by inhibiting the activity of angiotensin converting enzyme, which is responsible for converting angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to constrict . By inhibiting the formation of angiotensin II, this compound helps to lower blood pressure and reduce the workload on the heart . The molecular targets of this compound include the active site of angiotensin converting enzyme, where it binds and prevents the conversion of angiotensin I to angiotensin II .

Vergleich Mit ähnlichen Verbindungen

Teprotid ähnelt anderen Angiotensin-Converting-Enzym-Hemmern wie Captopril und Enalapril . teprotid ist insofern einzigartig, als es ein natürliches Peptid ist, das aus Schlangengift isoliert wurde, während Captopril und Enalapril synthetische Verbindungen sind . Darüber hinaus hat Teprotid eine längere Wirkdauer im Vergleich zu Captopril, was es in einigen Fällen zu einem effektiveren Antihypertensivum macht . Weitere ähnliche Verbindungen sind Lisinopril und Ramipril, die ebenfalls synthetische Angiotensin-Converting-Enzym-Hemmer sind, die zur Behandlung von Bluthochdruck eingesetzt werden .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUHXMGGBIUAPW-CSCXCSGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCC(=O)N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H76N14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029698 | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35115-60-7 | |

| Record name | Teprotide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035115607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEPROTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E5QBF1R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

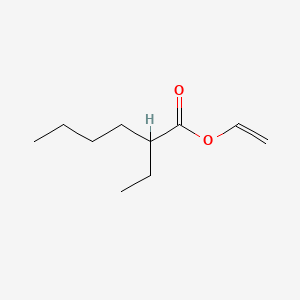

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.